![molecular formula C6H7N3 B6264115 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole CAS No. 64804-02-0](/img/no-structure.png)
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole
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Overview
Description
4-Methyl-6H-pyrrolo[1,2-c][1,2,3]triazole is a nitrogen-containing heterocyclic compound . It is part of the triazole family, which is known for its superior pharmacological applications . The triazole family includes two types of five-membered triazoles: 1,2,3-triazole and 1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole includes a pyrrole ring and a triazole ring . The triazole ring contains two carbon and three nitrogen atoms .Scientific Research Applications
Medicinal Chemistry
1,2,3-Triazoles have found broad applications in drug discovery . For instance, structures containing heterocyclic nuclei similar to “4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole” have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . They have also shown GABA A allosteric modulating activity .
Organic Synthesis
1,2,3-Triazoles play a key role in organic synthesis . They are often obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Polymer Chemistry
1,2,3-Triazoles have been incorporated into polymers for use in solar cells . They can enhance the performance of these devices due to their unique chemical properties .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used as building blocks to construct more complex structures . Their ability to form stable structures makes them ideal for this purpose.
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a process that involves attaching a small molecule, biomolecule, or other substance to a biomolecule . This is often done to modify the properties of the biomolecule or to enable it to be detected or tracked.
Fluorescent Imaging
1,2,3-Triazoles have been used in fluorescent imaging . They can be incorporated into molecules that emit fluorescence, allowing these molecules to be visualized using fluorescence microscopy .
Materials Science
In materials science, 1,2,3-triazoles have been used in the development of new materials . Their unique properties can be exploited to create materials with specific characteristics.
Antifungal Activity
Triazole derivatives containing alkynyl side chains have shown antifungal activity towards Cryptococcus and Candida species . This suggests potential applications in the development of new antifungal drugs.
Future Directions
The future directions for the study of 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, more research could be conducted to clearly understand its physical and chemical properties, as well as its safety and hazards. This would help in the development of new leads to treat various diseases .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Related compounds have shown to inhibit cdk2, thereby disrupting cell cycle progression . The inhibition likely occurs through the compound binding to the active site of the enzyme, preventing its normal function.
Biochemical Pathways
This can result in cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including admet (absorption, distribution, metabolic, excretion, and toxicity) properties .
Result of Action
Similar compounds have demonstrated significant cytotoxic activities against various cancer cell lines . The inhibition of CDK2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole involves the reaction of 4-methyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate, followed by cyclization with triethyl orthoformate and acetic anhydride.", "Starting Materials": [ "4-methyl-1H-pyrrole-2-carboxylic acid", "hydrazine hydrate", "triethyl orthoformate", "acetic anhydride" ], "Reaction": [ "Step 1: 4-methyl-1H-pyrrole-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form the corresponding hydrazide.", "Step 2: The hydrazide is then treated with triethyl orthoformate and acetic anhydride to form the desired 4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole via cyclization.", "Step 3: The product is purified by recrystallization from a suitable solvent." ] } | |
CAS RN |
64804-02-0 |
Product Name |
4-methyl-6H-pyrrolo[1,2-c][1,2,3]triazole |
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.1 |
Purity |
95 |
Origin of Product |
United States |
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